molecular formula C10H15Li2N2O14P3 B15136727 Deoxythymidine-5'-triphosphate-15N2,d15 (dilithium)

Deoxythymidine-5'-triphosphate-15N2,d15 (dilithium)

Cat. No.: B15136727
M. Wt: 511.2 g/mol
InChI Key: HGQGGFXJPYJQGW-HIRVSESASA-L
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Description

Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is a labeled nucleoside triphosphate used in various scientific research applications. It is a derivative of deoxythymidine-5’-triphosphate, where the hydrogen atoms are replaced with deuterium and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and serves as a tracer in drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) involves the incorporation of deuterium and nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. The process typically includes the following steps:

Industrial Production Methods

Industrial production of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) exerts its effects by incorporating into DNA during synthesis. The labeled isotopes allow researchers to track the incorporation and distribution of the nucleotide within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.

    Deoxythymidine-5’-triphosphate-13C10,15N2: Another labeled form with carbon-13 and nitrogen-15 isotopes.

    Thymidine-13C10,15N2 5′-triphosphate disodium salt: A similar compound with different isotopic labeling and salt form

Uniqueness

Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is unique due to its specific isotopic labeling with deuterium and nitrogen-15, which provides distinct advantages in tracing and studying metabolic pathways and drug distribution .

Properties

Molecular Formula

C10H15Li2N2O14P3

Molecular Weight

511.2 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,11+1,12+1,13D;;/hD3

InChI Key

HGQGGFXJPYJQGW-HIRVSESASA-L

Isomeric SMILES

[2H]C1=C(C(=O)[15N](C(=O)[15N]1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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